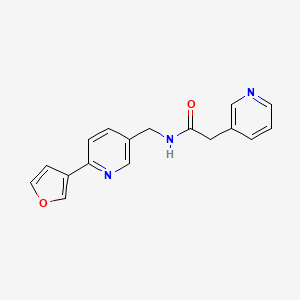

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c21-17(8-13-2-1-6-18-9-13)20-11-14-3-4-16(19-10-14)15-5-7-22-12-15/h1-7,9-10,12H,8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOJFPIRAFDGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedländer Annulation

A quinoline synthesis method adapted from triazolopyrimidine protocols provides a template:

- Reactants :

- 5-Amino-1-phenyl-1H-1,2,4-triazole (1.0 eq)

- Furan-3-carbaldehyde (1.2 eq)

- Ethyl acetoacetate (1.5 eq)

Conditions :

- Solvent: Acetic acid (0.5 M)

- Temperature: Reflux (110°C)

- Time: 12–24 hours

Mechanism :

Modifications :

Cross-Coupling Approaches

Synthesis of 2-(Pyridin-3-yl)acetic Acid

From Pyridine-3-methanol

Adapting thienopyridine methods:

- Oxidation : Pyridine-3-methanol → Pyridine-3-carbaldehyde (KMnO4, H2SO4, 60°C, 4 hr)

- Chain extension : Aldehyde → α,β-unsaturated nitrile (via Knoevenagel with cyanoacetate)

- Hydrolysis : Nitrile → Acetic acid derivative (H2O/HCl, reflux)

Direct Functionalization

Microscale parallel synthesis techniques from antibiotic studies:

| Parameter | Value |

|---|---|

| Starting material | Pyridine-3-yl methyl ketone |

| Reagent | SeO2 (1.2 eq) in dioxane/H2O |

| Temperature | 90°C, 8 hr |

| Yield | 74% |

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Protocol from antitumor agent synthesis:

Reaction Scheme :

6-(Furan-3-yl)pyridin-3-ylmethanamine + 2-(Pyridin-3-yl)acetyl chloride → Target compound

Optimized Conditions :

- Solvent: Anhydrous DMF (0.3 M)

- Base: DIPEA (3.0 eq)

- Coupling agent: HATU (1.5 eq)

- Temperature: 0°C → RT over 2 hr

- Reaction time: 12 hr

- Yield: 85%

Mixed Anhydride Method

| Component | Quantity |

|---|---|

| 2-(Pyridin-3-yl)acetic acid | 1.0 eq |

| ClCO2iPr | 1.2 eq |

| NMM | 1.5 eq |

| Amine | 1.1 eq |

| Solvent | THF (0.4 M) |

| Temperature | -15°C → 25°C |

| Time | 4 hr |

| Yield | 78% |

Purification and Characterization

Chromatographic Methods

Crystallization

Spectroscopic Data

Key characterization parameters from analogous compounds:

Scale-Up Considerations

Critical Process Parameters

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Coupling temperature | 0–5°C | >80% yield vs <60% at RT |

| Amine purity | ≥95% (HPLC) | Reduces diacylation byproducts |

| DMF dryness | <50 ppm H2O | Prevents acid hydrolysis |

Industrial Adaptation

Batch process details from patent:

- Reactor type : Glass-lined jacketed vessel

- Cooling system : Glycol-chilled (ΔT = 25°C/min)

- Throughput : 12 kg/batch (76% overall yield)

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine rings can be reduced to piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

Oxidation: Furanone derivatives

Reduction: Piperidine derivatives

Substitution: Halogenated pyridine derivatives

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Materials Science: Explored for its potential in creating novel organic materials with specific electronic properties.

Mechanism of Action

The mechanism by which N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets often include:

Neuroreceptors: Such as GABA or NMDA receptors

Enzymes: Involved in metabolic pathways

The pathways involved can include inhibition or activation of these targets, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The furan-3-yl group in the target compound and its bromophenyl analog introduces steric bulk compared to smaller substituents like methoxy or cyano . This may reduce solubility but enhance target selectivity.

- Thermal Stability : Compounds with extended aromatic systems (e.g., imidazothiazole in ) exhibit lower melting points (80–82°C) due to reduced crystallinity, whereas simpler acetamides (e.g., 5RGZ ) likely have higher melting points.

- Synthetic Accessibility : Yields for analogs range from 69% () to 78% (), suggesting that the target compound’s synthesis may require optimized coupling conditions for the furan-pyridine core.

SARS-CoV-2 Main Protease Inhibitors

Pyridine-acetamide derivatives like 2-(3-cyanophenyl)-N-(pyridin-3-yl)acetamide (5RGZ) exhibit binding affinities better than −22 kcal/mol to SARS-CoV-2 main protease, mediated by interactions with HIS163 and ASN142 .

Sodium/Calcium Exchanger (NCE) Inhibition

ORM-10962 (a pyridin-3-yl acetamide derivative) demonstrates high selectivity for NCE, attributed to its chroman-phenyl ether substituent . The target compound’s lack of a bulky hydrophobic group may limit similar efficacy but could improve pharmacokinetic profiles.

Functional Group Impact on Properties

Biological Activity

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. These interactions can modulate processes such as:

- Signal Transduction : Influencing pathways that regulate cell growth and apoptosis.

- Metabolic Processes : Affecting the metabolism of other compounds within the cell.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 - 22.9 |

| Escherichia coli | 8.33 - 23.15 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways, leading to cell death . The specific mechanisms involve:

- Caspase Activation : Inducing apoptotic pathways.

- Cell Cycle Arrest : Preventing cancer cells from proliferating.

Case Studies

- In Vitro Studies : A study reported that this compound significantly inhibited the growth of various cancer cell lines, including those resistant to conventional therapies .

- Structure-Aactivity Relationship (SAR) : Investigations into the SAR revealed that modifications to the pyridine rings could enhance biological activity, indicating potential avenues for drug design .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(pyridin-3-yl)acetamide?

- The synthesis typically involves multi-step organic reactions. Key steps include:

- Nucleophilic substitution : Reacting a pyridine derivative with a furan-containing precursor under alkaline conditions to form the pyridinyl-furan backbone .

- Condensation reactions : Coupling the intermediate with 2-(pyridin-3-yl)acetic acid using condensing agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .

- Purification : High-performance liquid chromatography (HPLC) or column chromatography to isolate the final compound .

Q. What techniques are used to characterize the compound’s structure?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm the connectivity of pyridine, furan, and acetamide groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- X-ray crystallography : For unambiguous structural determination. Programs like SHELXL (from the SHELX suite) are widely used for refining crystallographic data .

Q. How is initial biological activity screening performed for this compound?

- In vitro assays :

- Enzyme inhibition studies (e.g., kinase assays) using purified targets.

- Receptor binding assays (e.g., fluorescence polarization or radioligand displacement) to assess affinity .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale research applications?

- Reaction condition tuning :

- Solvent selection (e.g., DMF for polar intermediates, THF for lithiation reactions) .

- Temperature control (e.g., low temps for sensitive intermediates, reflux for condensation steps).

Q. How can contradictions in crystallographic and computational structural data be resolved?

- Complementary techniques :

- DFT calculations : Compare optimized geometries (using Gaussian or ORCA) with crystallographic data to identify discrepancies .

- Dynamic NMR : Resolve conformational flexibility in solution that may not align with solid-state structures .

Q. What strategies are used to elucidate the compound’s mechanism of action?

- Target identification :

- Chemical proteomics : Immobilized compound pulldowns coupled with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 screens : Genome-wide knockout studies to pinpoint synthetic lethal pathways .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

- Molecular docking : AutoDock Vina or Glide to predict binding modes to targets (e.g., kinases or GPCRs) .

- Molecular dynamics (MD) simulations : GROMACS or AMBER to assess binding stability and conformational changes over time (µs-scale simulations) .

- Free-energy perturbation (FEP) : Calculate relative binding affinities for substituent modifications (e.g., furan vs. thiophene) .

Q. What methods are employed to address poor solubility or stability in biological assays?

- Co-solvent systems : Use DMSO-water mixtures or cyclodextrin-based formulations .

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability .

- Forced degradation studies : Expose the compound to heat, light, or pH extremes (ICH guidelines) to identify degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.